4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid
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Overview
Description
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyphenoxy group, a pyrrolidinyl group, and a sulfamoylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hydroxyphenoxy intermediate, which is then subjected to nucleophilic substitution reactions to introduce the pyrrolidinyl group. The final step involves the sulfonation of the benzoic acid derivative to yield the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous production, better control of reaction parameters, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The sulfamoyl group may participate in covalent bonding or electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenoxy)-3-(morpholin-1-yl)-5-sulfamoylbenzoic acid
- 4-(4-Hydroxyphenoxy)-3-(piperidin-1-yl)-5-sulfamoylbenzoic acid
Uniqueness
Compared to similar compounds, 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid exhibits unique properties due to the presence of the pyrrolidinyl group. This group can influence the compound’s solubility, stability, and binding affinity, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Properties
CAS No. |
90683-83-3 |
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Molecular Formula |
C17H18N2O6S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenoxy)-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H18N2O6S/c18-26(23,24)15-10-11(17(21)22)9-14(19-7-1-2-8-19)16(15)25-13-5-3-12(20)4-6-13/h3-6,9-10,20H,1-2,7-8H2,(H,21,22)(H2,18,23,24) |
InChI Key |
HBBNLOSHGSHJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
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